molecular formula C7H4N2O2 B12981733 4-Formyl-3-hydroxypicolinonitrile

4-Formyl-3-hydroxypicolinonitrile

Cat. No.: B12981733
M. Wt: 148.12 g/mol
InChI Key: GXOFJLGPFIEDKL-UHFFFAOYSA-N
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Description

4-Formyl-3-hydroxypicolinonitrile is a chemical compound that belongs to the class of picolinonitriles It is characterized by the presence of a formyl group at the 4-position and a hydroxyl group at the 3-position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Formyl-3-hydroxypicolinonitrile can be achieved through several methods. One notable approach involves the gold(I)-catalyzed cyclization of 4-propargylaminoisoxazoles, followed by N-O bond cleavage of isoxazolopyridines under mild reaction conditions . This stepwise and one-pot method provides a unique and efficient route to obtain the desired compound.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of cost-effective reagents, and implementation of scalable processes, would apply.

Chemical Reactions Analysis

Types of Reactions: 4-Formyl-3-hydroxypicolinonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as amines or alcohols can react with the nitrile group under basic or acidic conditions.

Major Products:

    Oxidation: Formation of 4-formyl-3-oxopyridine.

    Reduction: Formation of 4-hydroxymethyl-3-hydroxypicolinonitrile.

    Substitution: Formation of various substituted picolinonitriles depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism by which 4-Formyl-3-hydroxypicolinonitrile exerts its effects is primarily through its functional groups. The formyl group can participate in various chemical reactions, including nucleophilic addition and condensation reactions. The hydroxyl group can form hydrogen bonds, influencing the compound’s reactivity and interactions with other molecules. The nitrile group can undergo nucleophilic substitution, leading to the formation of diverse derivatives with potential biological activities.

Comparison with Similar Compounds

  • 3-Hydroxy-4-methylpicolinonitrile
  • 3-Hydroxy-4-phenylpicolinonitrile
  • 3-Hydroxy-4-(4-methoxyphenyl)picolinonitrile

Comparison: 4-Formyl-3-hydroxypicolinonitrile is unique due to the presence of the formyl group, which provides additional reactivity compared to its analogs The formyl group allows for further functionalization and derivatization, making it a versatile intermediate in organic synthesis

Properties

Molecular Formula

C7H4N2O2

Molecular Weight

148.12 g/mol

IUPAC Name

4-formyl-3-hydroxypyridine-2-carbonitrile

InChI

InChI=1S/C7H4N2O2/c8-3-6-7(11)5(4-10)1-2-9-6/h1-2,4,11H

InChI Key

GXOFJLGPFIEDKL-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1C=O)O)C#N

Origin of Product

United States

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